Copper, (29H,31H-phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
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Overview
Description
[29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper is a complex phthalocyanine derivative. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense coloration and stability. These compounds have a wide range of applications in materials science, catalysis, and medicine due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper typically involves the following steps:
Formation of the Phthalocyanine Core: This is usually achieved by cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt, such as copper chloride.
Sulfonation: The phthalocyanine core is then sulfonated using sulfuric acid or chlorosulfonic acid to introduce sulfonyl groups at specific positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phthalocyanine compounds can undergo oxidation reactions, often leading to the formation of oxo-derivatives.
Reduction: These compounds can also be reduced, typically resulting in the formation of reduced phthalocyanine species.
Substitution: Substitution reactions are common, where ligands attached to the metal center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo-phthalocyanines, while substitution could result in various ligand-exchanged derivatives.
Scientific Research Applications
Chemistry
Catalysis: These compounds are used as catalysts in various organic reactions, including oxidation and reduction processes.
Sensors: Due to their electronic properties, they are employed in the development of chemical sensors.
Biology and Medicine
Photodynamic Therapy: Phthalocyanine derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Imaging: They are also used as contrast agents in imaging techniques like MRI.
Industry
Dyes and Pigments: Their intense coloration makes them valuable as dyes and pigments in the textile and printing industries.
Electronic Devices: They are used in the fabrication of organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper involves its ability to interact with molecular targets through its metal center and macrocyclic structure. This interaction can lead to the generation of reactive species, electron transfer processes, and changes in the electronic properties of the compound, which are crucial for its applications in catalysis and photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Phthalocyanine: The parent compound without sulfonyl or chloridato groups.
Tetrasulfonyl Phthalocyanine: A derivative with sulfonyl groups but without chloridato ligands.
Tetrachloridato Phthalocyanine: A derivative with chloridato ligands but without sulfonyl groups.
Uniqueness
The uniqueness of [29h,31H-Phthalocyanine-2,9,16,23-tetrasulfonyl tetrachloridato(2-)-n29,n30,n31,n32]copper lies in its combination of sulfonyl and chloridato groups, which impart specific electronic and steric properties that enhance its performance in various applications, particularly in catalysis and photodynamic therapy.
Properties
CAS No. |
28802-09-7 |
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Molecular Formula |
C32H12Cl4CuN8O8S4 |
Molecular Weight |
970.1 g/mol |
IUPAC Name |
copper;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonyl chloride |
InChI |
InChI=1S/C32H12Cl4N8O8S4.Cu/c33-53(45,46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(54(34,47)48)2-6-18(22)27(38-30)43-32-24-12-16(56(36,51)52)4-8-20(24)28(40-32)44-31-23-11-15(55(35,49)50)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChI Key |
YODSSZDYIJQXGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)Cl)C8=C5C=CC(=C8)S(=O)(=O)Cl)C9=C4C=CC(=C9)S(=O)(=O)Cl.[Cu+2] |
Origin of Product |
United States |
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